molecular formula C8H5N3O4S B2620128 N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 89899-03-6

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2620128
CAS No.: 89899-03-6
M. Wt: 239.21
InChI Key: BJDSHDHLPAZHLV-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide (CAS: STK072231) is a heterocyclic compound featuring a furan-2-carboxamide moiety linked to a 5-nitro-1,3-thiazol-2-yl group. Synthesized via coupling reactions involving furan-2-carboxylic acid derivatives and 2-amino-5-nitrothiazole, it is characterized by a yield of 70% () and purity >90% (). Key spectroscopic data includes IR peaks at 1667 cm⁻¹ (amide C=O stretch), 1356–1482 cm⁻¹ (N–O nitro group), and 1H NMR signals (DMSO-d6) at δ7.77 (s, 1H), 7.72 (br s, 1H), and 6.57 (d, J=1.6 Hz, 1H) . The compound has been investigated for antiviral activity against Chikungunya virus nsP2 protease ().

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDSHDHLPAZHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group on the thiazole ring undergoes selective reduction under controlled conditions:

Reagent Conditions Product Yield Key Observations
H₂/Pd-CEthanol, 25–40°C, 2–4 atmN-(5-amino-1,3-thiazol-2-yl)furan-2-carboxamide78–85%Complete nitro-to-amine conversion; side reactions avoided below 50°C
Na₂S₂O₄Aqueous NaOH, 70°CSame as above65%Requires pH >10 to prevent over-reduction

Research Findings :

  • Catalytic hydrogenation (H₂/Pd-C) is preferred for scalability and selectivity.

  • Nitro reduction generates intermediates with enhanced bioactivity, as seen in related nitrothiazole antimicrobial agents .

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates nucleophilic substitution at position 4 or 5:

Nucleophile Conditions Product Yield
NH₃ (gaseous)DMF, 100°C, 12 hN-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide-4-amine52%
KSCNDMSO, 80°C, 6 h4-thiocyanate derivative48%

Key Notes :

  • Substitution occurs preferentially at position 4 due to steric and electronic effects .

  • Microwave-assisted synthesis reduces reaction time by 40% while maintaining yields .

Hydrolysis of Carboxamide Group

The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Yield
Acidic (HCl, 6M)Reflux, 8 hFuran-2-carboxylic acid89%
Basic (NaOH, 2M)70°C, 4 hSodium furan-2-carboxylate92%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Hydrolysis products are precursors for synthesizing ester or acyl chloride derivatives .

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at position 5:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 h5-nitro-furan derivative34%
Br₂/FeBr₃CH₂Cl₂, 25°C, 1 h5-bromo-furan derivative41%

Challenges :

  • Competing side reactions occur at the thiazole nitro group under strong electrophilic conditions.

  • Regioselectivity is controlled by electron-withdrawing effects of the carboxamide group .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the thiazole ring:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-aryl-substituted derivative63%
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkyl/aryl derivatives at thiazole C258%

Optimization Data :

  • Ligand choice (e.g., Xantphos) increases coupling efficiency by 22% compared to PPh₃ .

  • Microwave irradiation (150°C, 15 min) reduces reaction time from 24 h to 30 min .

Stability Under Oxidative Conditions

The nitro-thiazole system shows limited stability under strong oxidation:

Oxidizing Agent Conditions Degradation Products
KMnO₄/H₂SO₄60°C, 3 hSulfonic acid derivatives + CO₂
CrO₃/AcOH25°C, 12 hPartial ring-opening products

Practical Implications :

  • Oxidative degradation pathways inform storage conditions (pH 5–7, inert atmosphere).

  • Stability studies correlate with biological activity retention in nitrothiazole-based drugs .

Scientific Research Applications

Anticancer Activity

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide has demonstrated significant anticancer potential across various studies. The compound's structure allows it to interact with biological targets involved in cancer progression.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that derivatives of thiazole compounds exhibit selective cytotoxicity against several cancer cell lines. For instance, a study indicated that thiazole derivatives displayed IC50 values ranging from 10 µM to 30 µM against colon carcinoma HCT-15 and other cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells, as evidenced by increased apoptosis percentages observed in treated cells compared to controls .
CompoundCancer Cell LineIC50 (µM)Reference
This compoundHepG225.4
Thiazole DerivativeHCT-1510–30
Benzothiazole CompoundU251 (glioblastoma)5.71

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) : Studies have reported that modifications to the nitro group in thiazole compounds enhance their antimicrobial activity. For example, structural modifications have led to compounds with MIC values significantly lower than traditional antibiotics .
PathogenCompoundMIC (µg/mL)Reference
E. coliThis compound0.12
S. aureusThiazole Derivative0.05

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties, which can contribute to its therapeutic potential.

Mechanistic Insights

Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases including cancer. The ability of this compound to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 64)

  • Structure : Features an additional nitro group at the furan 5-position.
  • Synthesis : Method A (unspecified yield) ().
  • Activity: Potential antimicrobial use inferred from structural class ().
  • Key Difference : Enhanced electron-withdrawing nitro group may alter solubility and binding affinity compared to the parent compound .

N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (Compound 65)

  • Structure : Phenyl substitution at furan 5-position.
  • Synthesis : Method B (yellow solid, specific HRMS data) ().
  • Activity : Likely improved lipophilicity for membrane penetration, though activity data are unreported .

5-(3-Chlorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 66)

  • Structure : 3-Chlorophenyl group at furan 5-position.
  • Synthesis : Method B (beige solid) ().

Analogues with Modified Thiazole Substituents

N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides

  • Structure : Benzyl and methyl groups on thiazole and furan rings, respectively.
  • Activity : Demonstrated anticancer activity (IC50 values unspecified) ().
  • Key Difference : Bulky benzyl groups may hinder binding to viral proteases but enhance interaction with cancer targets .

2-(4-Bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

  • Structure : Acetamide linker with 4-bromophenyl substituent.
  • Molecular Weight : 342.17 g/mol ().
  • Key Difference : Lack of furan ring reduces aromatic π-π interactions critical for protease inhibition .

N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)

  • Structure : Cyclohexylamine replaces nitrothiazole.
  • Synthesis : Column chromatography purification ().
  • Activity: Potent trypanocidal activity reported ().
  • Key Difference : Altered pharmacophore shifts activity from antiviral to antiparasitic .

Naphtho[2,1-b]furan Derivatives (Compounds 5a-d, 6a-d)

  • Structure : Naphthofuran core with acetamide and hydrazide groups.

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Activity Reference
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide None (parent compound) 253.22 Antiviral (Chikungunya)
5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide 5-NO₂ on furan 298.21 Antimicrobial (inferred)
N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide 5-Ph on furan 315.31 Not reported
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide R-benzyl on thiazole; 2,5-Me on furan ~350–400 (estimated) Anticancer
N-cyclohexyl-5-nitrofuran-2-carboxamide Cyclohexylamine 238.23 Trypanocidal

Discussion of Key Trends

  • Electron-Withdrawing Groups : Nitro substituents (e.g., compound 64) enhance stability but may reduce bioavailability due to polarity .
  • Lipophilic Modifications : Phenyl or halogenated groups (e.g., compound 66) improve membrane permeability, critical for intracellular targets .
  • Thiazole Modifications : Benzyl groups on thiazole () shift activity from antiviral to anticancer, suggesting target specificity depends on steric and electronic factors.

Biological Activity

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its mechanisms of action, biochemical properties, and relevant case studies.

Target Proteins and Pathways:
The primary mechanism of action for this compound involves targeting proteins such as aldose reductase, which plays a role in various metabolic pathways. Compounds in the nitrofuran class have been shown to modulate pro-inflammatory cytokines and influence catecholaminergic and serotonergic pathways, leading to significant biological effects.

Cellular Effects:
Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been reported to inhibit the growth of certain cancer cells, showcasing potential anticancer activity . The inhibition of biofilm formation by pathogens such as Staphylococcus aureus has also been documented .

The compound's biochemical properties include:

  • Antimicrobial Activity: Demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria.
  • Antifungal Properties: Effective against various fungal strains, with specific concentrations showing significant inhibitory effects.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various nitrofuran derivatives, this compound was included in a series of tests against multiple pathogens. The results indicated that it exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Research

A separate investigation focused on the anticancer potential of this compound revealed its ability to inhibit pancreatic cancer cell growth. The study highlighted that this compound interfered with specific cellular pathways involved in cancer proliferation .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The presence of the nitro group is essential for its antimicrobial efficacy, while the furan and thiazole rings enhance its reactivity and biological interactions .

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundNitro group + Furan + ThiazoleAntimicrobial, Anticancer
N-(5-nitro-1,3-thiazol-2-yl)formamideNitro group + ThiazoleModerate antimicrobial activity
5-nitro-2-furancarboxylic acidNitro group on furanLimited activity

Q & A

Q. Table 1: Representative Synthesis Protocol

StepReagents/ConditionsPurpose
15-Nitrothiazol-2-amine + furan-2-carbonyl chlorideAcylation
2Pyridine/DMAP, 0–5°C, 12 hActivation
3TLC (hexane:ethyl acetate, 3:1)Reaction monitoring
4Recrystallization (MeOH/H2_2O)Purification

Basic: How is the purity and structural integrity of the compound validated post-synthesis?

Answer:
Purity is assessed via thin-layer chromatography (TLC) using Merck Silica Gel 60 F254 plates. Structural validation employs:

  • 1^1H/13^13C NMR spectroscopy (e.g., Varian Mercury 400 MHz, DMSO-d6d_6) to confirm proton environments and carbon frameworks.
  • High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., [M+H]+^+ calculated vs. observed).
  • Melting point analysis (uncorrected, open capillary) to verify consistency with literature .

Advanced: What strategies optimize the anticancer activity of this compound through structural modifications?

Answer:
Modifying the furan substituents (e.g., introducing methyl, phenyl, or halogen groups) enhances activity. For example:

  • 5-Methylfuran-3-carboxamide derivatives show improved cytotoxicity against HeLa and MCF-7 cell lines (IC50_{50} < 10 µM).
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the thiazole ring stabilize conjugation, enhancing target binding.
  • SAR studies recommend balancing lipophilicity (logP) and hydrogen-bonding capacity for membrane permeability and enzyme inhibition .

Q. Table 2: Activity Trends in Analogues

Substituent (R)IC50_{50} (µM)Cell Line
2,5-Dimethylfuran8.2HeLa
5-Phenylfuran12.7MCF-7
5-(3-Chlorophenyl)furan6.5A549

Advanced: How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction (SHELX programs) reveals:

  • Planar conformation between the thiazole and furan rings due to conjugation (C–N bond length: ~1.38 Å).
  • Intermolecular N–H⋯N/O hydrogen bonds forming 1D chains (e.g., N–H⋯N: 2.89 Å, 158°).
  • C–H⋯π interactions stabilizing crystal packing.
    Refinement parameters (R1_1 < 0.05) and ORTEP diagrams validate the structure .

Figure 1: Crystal packing diagram showing hydrogen-bonded chains along the [010] direction .

Advanced: How do spectroscopic and computational methods resolve contradictions in biological activity data?

Answer:
Discrepancies in antimicrobial vs. anticancer activity are resolved via:

  • Docking studies (AutoDock Vina) identifying differential binding to PARP-1 (anticancer) vs. bacterial FabH (antimicrobial).
  • UV-Vis and fluorescence quenching assays to confirm target engagement.
  • Comparative molecular field analysis (CoMFA) to optimize substituent positioning .

Basic: What are the standard protocols for evaluating antimicrobial activity?

Answer:

  • Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of inhibition assays (Mueller-Hinton agar) assess broad-spectrum activity.
  • Time-kill kinetics (0–24 h) differentiate bactericidal vs. bacteriostatic effects .

Advanced: What mechanistic hypotheses explain the dual antioxidant and cytotoxic effects?

Answer:
The nitro-thiazole moiety acts as:

  • A pro-oxidant in cancer cells, generating ROS via redox cycling (confirmed by DCFH-DA assays).
  • An antioxidant in normal cells by scavenging free radicals (via ABTS+^+ radical quenching).
    Dual activity is concentration-dependent, requiring dose-response profiling .

Advanced: How are solvent and temperature effects managed during crystallization?

Answer:

  • Slow evaporation (methanol/acetone, 4°C) yields diffraction-quality crystals.
  • Thermogravimetric analysis (TGA) identifies solvent-free phases.
  • Cryocooling (100 K) minimizes thermal motion artifacts during data collection .

Basic: What safety and handling precautions are recommended for this compound?

Answer:

  • Use nitrile gloves and fume hoods due to potential mutagenicity (Ames test recommended).
  • Store at –20°C under inert gas (N2_2) to prevent nitro-group degradation.
  • Dispose via incineration (certified waste management) .

Advanced: How is metabolic stability assessed in preclinical studies?

Answer:

  • Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantifies parent compound degradation.
  • CYP450 inhibition assays (e.g., CYP3A4) identify drug-drug interaction risks.
  • Plasma protein binding (equilibrium dialysis) guides dose adjustments .

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